molecular formula C20H27N5O2 B2619679 N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1396844-62-4

N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2619679
CAS No.: 1396844-62-4
M. Wt: 369.469
InChI Key: HNPUSZQCZSFISQ-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic chemical probe featuring a piperazine-carboxamide core, a structure prevalent in pharmacologically active compounds. This molecule is designed for research applications to investigate structure-activity relationships, particularly within the piperazine chemical space. Compounds with closely related structures, such as chiral pyrimidinyl-piperazine carboxamides, have been identified as potent inhibitors of the enzyme α-glucosidase, with IC50 values in the sub-micromolar to low micromolar range, showing significant activity compared to the standard drug acarbose (IC50 = 817.38 µM) . The pyrimidine and piperazine heterocycles in its structure are known to contribute to broad-spectrum biological activity, making this compound a valuable template for developing enzyme inhibitors and studying receptor interactions . Researchers can utilize this high-purity compound to explore its mechanism of action, which may involve competitive enzyme inhibition as seen in analogous molecules, and to assess its potential research value in various biochemical and pharmacological assays . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-3-4-13-27-18-7-5-17(6-8-18)23-20(26)25-11-9-24(10-12-25)19-14-16(2)21-15-22-19/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPUSZQCZSFISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H24N4OC_{18}H_{24}N_4O and a molecular weight of approximately 320.41 g/mol. Its structure features a piperazine core substituted with a butoxyphenyl group and a methylpyrimidinyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar piperazine derivatives. For instance, compounds with similar structural motifs have demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death. This is particularly relevant for the treatment of infections caused by resistant strains such as Pseudomonas aeruginosa .

Analgesic and Anti-inflammatory Effects

Piperazine derivatives have also been studied for their analgesic properties. In one study, modifications to piperazine structures resulted in compounds that effectively alleviated pain in animal models without significant side effects . The anti-inflammatory mechanisms are often linked to the inhibition of specific signaling pathways involved in pain perception.

Case Studies

  • Antibacterial Efficacy : A study evaluating the antibacterial efficacy of piperazine derivatives found that compounds with similar structures to this compound exhibited low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial membranes was a key factor in its effectiveness .
  • Safety Profile : Hemolytic assays conducted on related compounds indicated that they exhibited low hemolytic activity towards human red blood cells, suggesting a favorable safety profile for potential therapeutic applications . This is crucial for developing drugs that minimize adverse effects while maintaining efficacy.

Table 1: Biological Activities of Related Piperazine Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntibacterial1
Compound BAnalgesicEffective
Compound CAntifungal5

The biological activity of this compound is likely mediated through several mechanisms:

  • Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell lysis.
  • Inhibition of Enzymatic Pathways : Some derivatives inhibit key enzymes involved in bacterial metabolism.
  • Receptor Modulation : Potential modulation of pain receptors has been observed in related piperazine structures, suggesting analgesic properties.

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